Methylcarbamylcholine chloride
Overview
Description
Methylcarbamylcholine chloride, also known as methylcarbachol, is a quaternary ammonium compound with the molecular formula (CH3)3N+CH2CH2OC(O)NHCH3 Cl-. It is a cholinergic agonist that mimics the action of acetylcholine, a neurotransmitter, by binding to and activating acetylcholine receptors. This compound is primarily used in scientific research to study the effects of cholinergic stimulation on various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylcarbamylcholine chloride can be synthesized through a multi-step process. The synthesis typically begins with the reaction of 2-chloroethanol with urea to form 2-chloroethyl carbamate. This intermediate is then quaternized by reacting with trimethylamine to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Methylcarbamylcholine chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles.
Hydrolysis: In aqueous solutions, it can hydrolyze to form methylcarbamylcholine and hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Hydrolysis: Typically occurs under acidic or basic conditions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with hydroxide ions yields methylcarbamylcholine hydroxide.
Hydrolysis: Yields methylcarbamylcholine and hydrochloric acid.
Scientific Research Applications
Methylcarbamylcholine chloride is widely used in scientific research due to its ability to mimic acetylcholine. Some of its applications include:
Neuroscience: Used to study the effects of cholinergic stimulation on neuronal activity and behavior.
Pharmacology: Employed in the development and testing of drugs targeting cholinergic receptors.
Toxicology: Used to investigate the toxic effects of cholinergic agonists and their potential antidotes.
Medical Research: Studied for its potential therapeutic effects in conditions such as Alzheimer’s disease and myasthenia gravis
Mechanism of Action
Methylcarbamylcholine chloride acts as an agonist of muscarinic and nicotinic acetylcholine receptors. By binding to these receptors, it mimics the action of acetylcholine, leading to various physiological effects such as muscle contraction, increased glandular secretion, and modulation of neuronal activity. The compound is more resistant to hydrolysis by acetylcholinesterase, resulting in a longer duration of action compared to acetylcholine .
Comparison with Similar Compounds
Carbamoylcholine (Carbachol): Another cholinergic agonist with similar structure and function.
Bethanechol: A cholinergic agonist used to treat urinary retention.
Methacholine: Used in diagnostic tests for asthma.
Uniqueness: Methylcarbamylcholine chloride is unique due to its specific binding affinity and resistance to acetylcholinesterase, making it a valuable tool in research settings. Its ability to selectively activate cholinergic receptors without rapid degradation allows for more prolonged and controlled studies .
Properties
IUPAC Name |
trimethyl-[2-(methylcarbamoyloxy)ethyl]azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-8-7(10)11-6-5-9(2,3)4;/h5-6H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJDIXRPQHHJFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OCC[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045789 | |
Record name | Methylcarbamylcholine chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14721-76-7 | |
Record name | Ethanaminium, N,N,N-trimethyl-2-[[(methylamino)carbonyl]oxy]-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14721-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Choline, chloride, methylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014721767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylcarbamylcholine chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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